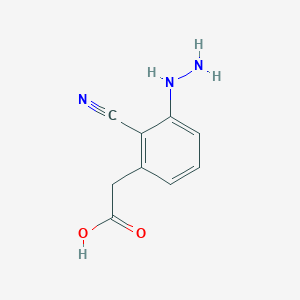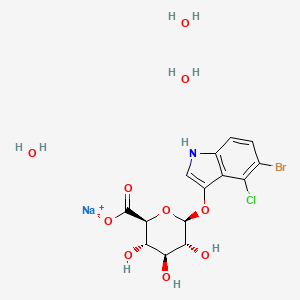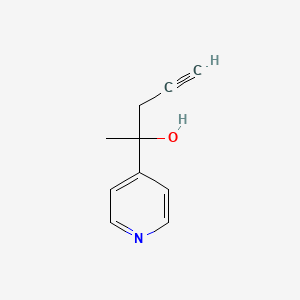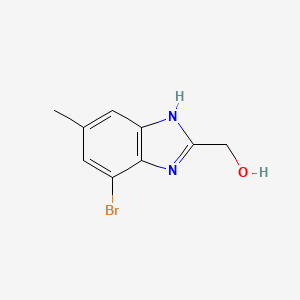
2-(2-Cyano-3-hydrazinylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyano-3-hydrazinylphenyl)acetic acid is an organic compound that features both a nitrile group and a hydrazine moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyano-3-hydrazinylphenyl)acetic acid typically involves the reaction of cyanoacetic acid with hydrazine derivatives under controlled conditions. One common method involves the condensation of cyanoacetic acid with 2-amino-3-cyanophenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Cyano-3-hydrazinylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
2-(2-Cyano-3-hydrazinylphenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyano-3-hydrazinylphenyl)acetic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the nitrile group can participate in various biochemical pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Cyanoacetic acid hydrazide: Shares similar functional groups and reactivity.
2-Cyanoacetamide: Another compound with a cyano group and amide functionality.
Indole-3-acetic acid: A plant hormone with a similar aromatic structure.
Uniqueness: 2-(2-Cyano-3-hydrazinylphenyl)acetic acid is unique due to the presence of both a hydrazine and a nitrile group on the same phenyl ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
2-(2-cyano-3-hydrazinylphenyl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c10-5-7-6(4-9(13)14)2-1-3-8(7)12-11/h1-3,12H,4,11H2,(H,13,14) |
Clave InChI |
NRIMIYMTZCDVEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)NN)C#N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)
![(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11926871.png)


![Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11926878.png)


